

Application of Internalin in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *internalin*

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Introduction

The quest for targeted drug delivery systems that can selectively deliver therapeutic agents to diseased cells while sparing healthy tissues is a cornerstone of modern pharmaceutical research. One promising strategy involves leveraging the natural internalization mechanisms of pathogens. **Internalin A (InIA)**, a surface protein from the bacterium *Listeria monocytogenes*, has emerged as a powerful targeting ligand. InIA specifically binds to E-cadherin, a receptor often overexpressed on the surface of various epithelial cancer cells, and triggers receptor-mediated endocytosis.^{[1][2][3]} This process can be harnessed to deliver drug-loaded nanoparticles, liposomes, and other therapeutic carriers directly into target cells, enhancing drug efficacy and reducing systemic toxicity.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing **internalin** in targeted drug delivery. Detailed protocols for the production of recombinant **internalin**, its conjugation to delivery vehicles, and the evaluation of targeting efficiency are provided to guide researchers in this innovative field.

Data Presentation: Efficacy of Internalin-Mediated Drug Delivery

The functionalization of drug delivery systems with **internalin** has been shown to significantly enhance their uptake by E-cadherin-expressing cells. The following tables summarize quantitative data from various studies, highlighting the improved targeting and delivery efficiency.

Table 1: Cellular Uptake Efficiency of **Internalin**-Functionalized Nanoparticles

| Nanoparticle Type & Size | Cell Line | Targeting Ligand | Uptake Enhancement (vs. Non-functionalized) | Measurement Method | Reference |
|--------------------------|-----------|-------------------------------|---|--------------------|---------------------|
| Aspherical Polymeric NP | HEp-2 | InvA497 (Internalin fragment) | ~4-fold increase in fluorescence intensity after 5h | Flow Cytometry | [1] |
| Spherical Polymeric NP | HEp-2 | InvA497 (Internalin fragment) | ~3.5-fold increase in fluorescence intensity after 5h | Flow Cytometry | [1] |
| Polystyrene NP (100 nm) | Caco-2 | Recombinant Internalin A | 2.5-fold greater uptake than 1µm particles | HPLC | [4] |
| Gold Nanoparticles | HeLa | Internalin A | Significantly higher uptake compared to bare AuNPs | X-ray Microscopy | [2] |

Table 2: In Vivo Tumor Accumulation of Targeted Drug Delivery Systems

| Delivery System | Targeting Ligand | Tumor Model | Tumor Accumulation (%ID/g) | Time Point | Reference |
|-------------------|------------------|------------------------------------|--|------------|---------------------|
| Pluronic Micelles | c(RGDyK) peptide | KBv human squamous carcinoma | ~8 %ID/g | 48 h | [5] |
| Miniantibody | 19G9 | LNCaP tumor | 14.2 %ID/g | 48 h | [6] |
| IgG | 19G9 | LNCaP tumor | 24.1 %ID/g | 48 h | [6] |
| HFn-ICG Nanocages | Human Ferritin | Syngeneic orthotopic breast cancer | Significantly higher fluorescence vs. free ICG | 24 h | [7] |

%ID/g = percentage of injected dose per gram of tissue.

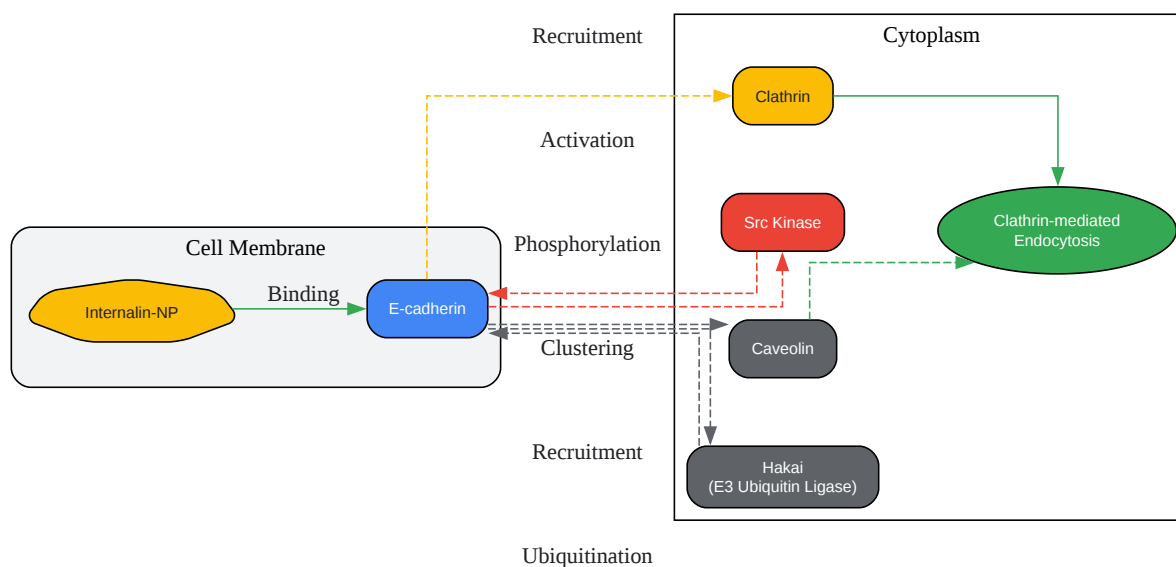
Table 3: Drug Loading and Encapsulation Efficiency of Liposomal Formulations

| Liposome Formulation | Drug | Encapsulation Efficiency (%) | Drug to Lipid Ratio (w/w) | Reference |
|--------------------------|----------------|------------------------------|---------------------------|----------------------|
| Doxorubicin Liposomes | Doxorubicin | >90% | 0.1 - 0.2 | [8] |
| Quercetin Liposomes | Quercetin | ~54% (PEG-coated) | Not specified | [9] |
| Nifedipine Liposomes | Nifedipine | ~25% (in SGF) | Not specified | [10] |
| Betulinic Acid Liposomes | Betulinic Acid | ~92% (Folate-functionalized) | Not specified | [11] |

Signaling Pathways and Experimental Workflows

InA-E-cadherin Signaling Pathway

The interaction of **Internalin A** with E-cadherin initiates a cascade of intracellular events that culminates in the engulfment of the InIA-decorated particle. This process, known as "zipper-like" endocytosis, involves the recruitment of the host cell's cytoskeletal and endocytic machinery. The binding of InIA to E-cadherin leads to the clustering of E-cadherin and the activation of the tyrosine kinase Src.[1] Src, in turn, phosphorylates E-cadherin, creating a binding site for the ubiquitin-ligase Hakai.[1] Subsequent ubiquitination of E-cadherin serves as a signal for the recruitment of the clathrin-mediated endocytosis machinery, leading to the formation of a clathrin-coated pit and internalization of the particle.[1] Caveolin is also implicated in the initial clustering of E-cadherin.[1]

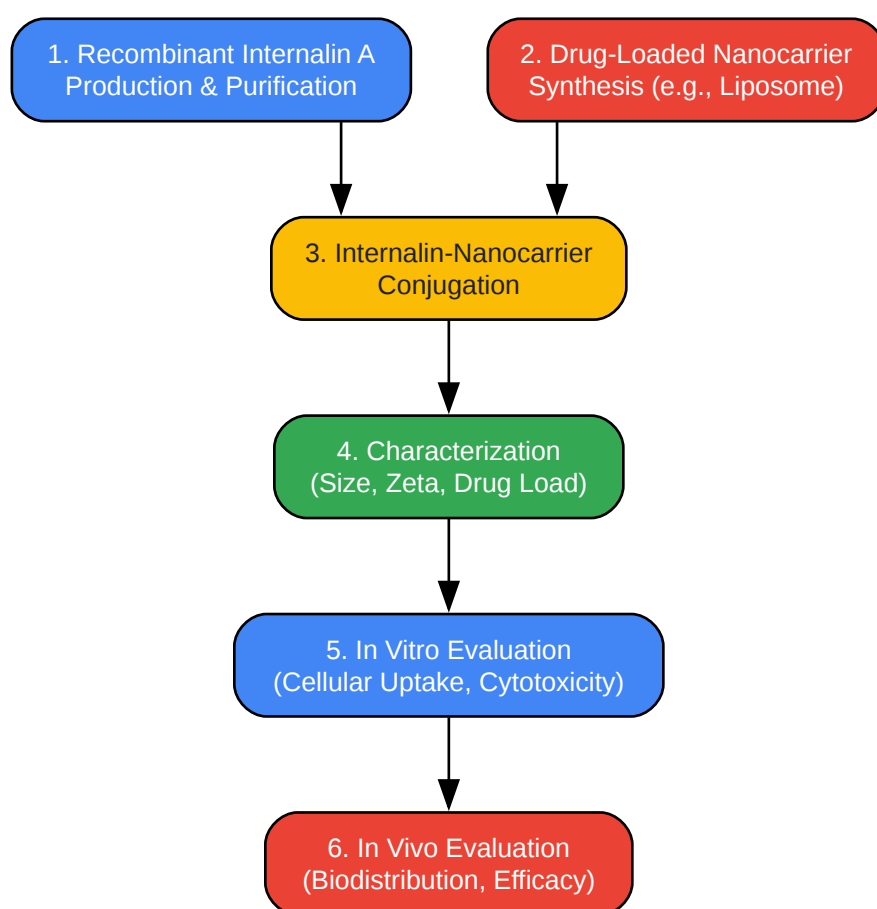


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InIA-E-cadherin signaling cascade.

Experimental Workflow for Internalin-Targeted Drug Delivery System Development

The development and evaluation of an **internalin**-targeted drug delivery system is a multi-step process. It begins with the production and purification of a recombinant, functional fragment of **Internalin A**. This is followed by the synthesis of the drug-loaded nanocarrier (e.g., liposome or nanoparticle). The **internalin** is then chemically conjugated to the surface of the nanocarrier. The resulting targeted delivery system is characterized and then evaluated for its efficacy *in vitro* using cell culture models and subsequently *in vivo* using animal models.



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Development and evaluation workflow.

Experimental Protocols

Protocol 1: Production and Purification of His-tagged Recombinant Internalin A Fragment

This protocol describes the expression and purification of a functional N-terminal fragment of **Internalin A** containing the E-cadherin binding domain, using an E. coli expression system with a C-terminal 6x-Histidine tag for affinity purification.

Materials:

- E. coli BL21(DE3) cells
- Expression vector (e.g., pET-28a) containing the InIA fragment gene with a C-terminal 6xHis-tag
- Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., kanamycin)
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Ni-NTA Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Ni-NTA Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Ni-NTA Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Lysozyme
- DNase I
- Ni-NTA agarose resin[12][13][14]
- Dialysis tubing (10 kDa MWCO)
- Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

- Expression:

1. Transform E. coli BL21(DE3) cells with the InlA expression plasmid and select colonies on LB agar plates containing the appropriate antibiotic.
 2. Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
 3. Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
 4. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 4-6 hours at 30°C.
 5. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Lysis:
 1. Resuspend the cell pellet in 20-30 mL of ice-cold Ni-NTA Lysis Buffer.
 2. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[\[14\]](#)
 3. Sonicate the cell suspension on ice to complete lysis.
 4. Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes to reduce viscosity.
 5. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
 - Purification:
 1. Equilibrate the Ni-NTA agarose resin with Ni-NTA Lysis Buffer.
 2. Add the clarified lysate to the equilibrated resin and incubate for 1 hour at 4°C with gentle agitation (batch binding).[\[12\]](#)
 3. Load the lysate-resin slurry into a chromatography column and collect the flow-through.
 4. Wash the resin with 10-20 column volumes of Ni-NTA Wash Buffer.

5. Elute the His-tagged InIA fragment with 5-10 column volumes of Ni-NTA Elution Buffer, collecting fractions.
 6. Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
- Buffer Exchange:
 1. Pool the fractions containing the purified InIA fragment.
 2. Dialyze against PBS (pH 7.4) overnight at 4°C to remove imidazole.
 3. Determine the protein concentration using a BCA assay and store at -80°C.

Protocol 2: Conjugation of Internalin A to Maleimide-Functionalized Liposomes

This protocol describes the covalent conjugation of the purified, thiol-containing (if not naturally present, a cysteine can be engineered into the recombinant protein) **Internalin A** fragment to pre-formed liposomes containing a maleimide-functionalized lipid.

Materials:

- Lipids: e.g., DSPC, Cholesterol, DSPE-PEG(2000)-Maleimide (molar ratio e.g., 55:40:5)
- Drug to be encapsulated (e.g., Doxorubicin)
- Chloroform
- Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Purified recombinant **Internalin A** fragment (with an accessible thiol group)
- Reaction Buffer (PBS, pH 7.2)
- Size exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

- Liposome Preparation (Thin Film Hydration Method):[\[15\]](#)

1. Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG(2000)-Maleimide) in chloroform in a round-bottom flask.[\[15\]](#)
 2. If encapsulating a lipophilic drug, add it at this stage.
 3. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
 4. Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating.
 5. To achieve a uniform size, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).
- Conjugation:[\[16\]](#)
 1. Exchange the buffer of the purified InIA fragment to the Reaction Buffer (PBS, pH 7.2).
 2. If necessary, reduce any disulfide bonds in the protein by incubating with a mild reducing agent like TCEP and subsequently remove the TCEP.
 3. Mix the maleimide-functionalized liposomes with the thiol-containing InIA fragment at a desired molar ratio (e.g., 1:100 protein to maleimide-lipid).
 4. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
 - Purification of Conjugated Liposomes:
 1. Separate the InIA-conjugated liposomes from unconjugated protein by size exclusion chromatography.[\[17\]](#)
 2. Elute the column with PBS and collect the fractions corresponding to the liposomes (typically the void volume).
 3. Characterize the final product for size, zeta potential, protein conjugation efficiency, and drug encapsulation efficiency.

Protocol 3: In Vitro Cellular Uptake Assay using Confocal Microscopy

This protocol details a method to visualize and semi-quantify the uptake of fluorescently labeled, **internalin**-functionalized liposomes into E-cadherin-expressing cells (e.g., Caco-2).

Materials:

- Caco-2 cells (or another E-cadherin positive cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Glass-bottom culture dishes or chamber slides
- Fluorescently labeled InIA-liposomes (e.g., containing a lipophilic dye like DiD)
- Non-functionalized fluorescent liposomes (as a control)
- Paraformaldehyde (PFA) 4% in PBS
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Phalloidin-Alexa Fluor 488 (for F-actin staining)
- Mounting medium
- Confocal Laser Scanning Microscope

Procedure:

- Cell Seeding:
 1. Seed Caco-2 cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of the experiment.[\[18\]](#)
 2. Culture the cells for 24-48 hours. For Caco-2, allow for differentiation over a longer period (e.g., 21 days) to form a polarized monolayer if studying transport.[\[4\]](#)

- Incubation:
 1. Remove the culture medium and wash the cells twice with pre-warmed PBS.
 2. Add fresh, serum-free medium containing the fluorescently labeled InIA-liposomes or control liposomes at a specific concentration (e.g., 50 µg/mL).
 3. Incubate for a defined period (e.g., 2-4 hours) at 37°C. To confirm active uptake, a parallel experiment can be run at 4°C, which should inhibit endocytosis.[\[19\]](#)
- Staining:
 1. Aspirate the liposome-containing medium and wash the cells three times with ice-cold PBS to remove non-adherent liposomes.
 2. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[\[18\]](#)
 3. Wash the cells twice with PBS.
 4. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (optional, for intracellular staining).
 5. Stain the F-actin with Phalloidin-Alexa Fluor 488 for 30 minutes.
 6. Wash twice with PBS.
 7. Stain the nuclei with DAPI for 5 minutes.
 8. Wash three times with PBS.
- Imaging and Analysis:
 1. Add a drop of mounting medium and cover with a coverslip.
 2. Image the cells using a confocal microscope, acquiring Z-stacks to confirm internalization.
 3. Analyze the images to quantify the fluorescence intensity per cell. This can be done using image analysis software (e.g., ImageJ/Fiji) by outlining individual cells and measuring the

integrated density of the fluorescence from the liposomes. Compare the fluorescence intensity between cells treated with InIA-liposomes and control liposomes.[20]

Conclusion

The specific interaction between **Internalin A** and E-cadherin provides a robust and versatile platform for the targeted delivery of therapeutic agents to a variety of cancers. The protocols and data presented herein offer a foundational guide for researchers to design, fabricate, and evaluate their own **internalin**-based drug delivery systems. By leveraging this pathogen-inspired targeting strategy, it is possible to develop more effective and less toxic cancer therapies, ultimately improving patient outcomes. Further research and optimization of these systems will undoubtedly pave the way for their clinical translation.

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- To cite this document: BenchChem. [Application of Internalin in Targeted Drug Delivery Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178846#application-of-internalin-in-targeted-drug-delivery-systems]

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